molecular formula C24H29NaO5 B1264858 Taprostene sodium salt CAS No. 87440-45-7

Taprostene sodium salt

Numéro de catalogue: B1264858
Numéro CAS: 87440-45-7
Poids moléculaire: 420.5 g/mol
Clé InChI: KPQVOJYDUCZQEQ-REHYUDDHSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Taprostene sodium salt involves multiple steps, starting with the preparation of the cyclopentane core and subsequent functionalization to introduce the cyclohexyl and benzoate groups. The key steps include:

  • Formation of the cyclopentane core through cyclization reactions.
  • Introduction of the cyclohexyl group via hydroxypropenylation.
  • Functionalization with benzoate through esterification reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the cyclopentane ring to single bonds, altering the compound’s structure.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Mécanisme D'action

Taprostene sodium salt exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor). Upon binding to the IP receptor, it increases the levels of cyclic adenosine monophosphate (cAMP) within cells. This leads to vasodilation and inhibition of platelet aggregation, contributing to its cardioprotective effects .

Comparaison Avec Des Composés Similaires

    Iloprost: Another prostacyclin analogue with similar vasodilatory and anti-platelet aggregation properties.

    Treprostinil: Used in the treatment of pulmonary arterial hypertension, sharing similar mechanisms of action.

    Beraprost: An orally active prostacyclin analogue with applications in cardiovascular diseases.

Uniqueness of Taprostene Sodium Salt: this compound is unique due to its chemical stability and selective activation of the IP receptor without affecting other prostaglandin receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Activité Biologique

Taprostene sodium salt, a prostacyclin analogue, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health and inflammatory responses. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that underscore its therapeutic potential.

Taprostene acts primarily through its interaction with prostacyclin (IP) receptors. These G-protein-coupled receptors are involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. The following key mechanisms have been identified:

  • Scavenging of Reactive Oxygen Species (ROS): Taprostene has been shown to effectively scavenge hydroxyl radicals (.OH.OH), which are implicated in oxidative stress and tissue damage. In a study, Taprostene demonstrated a high rate constant k2=1.5×1010 M1s1k_2=1.5\times 10^{10}\text{ M}^{-1}\text{s}^{-1} for its reaction with .OH.OH, indicating its potential role in cytoprotection by mitigating oxidative damage .
  • Inhibition of Inflammatory Mediators: Research indicates that Taprostene can suppress the release of pro-inflammatory chemokines such as CXCL9 and CXCL10 from human airway epithelial cells. This effect is mediated through IP receptors and involves the activation of protein kinase A (PKA) pathways .
  • Vasodilatory Effects: As a prostacyclin analogue, Taprostene promotes vasodilation, which can be beneficial in conditions characterized by vascular constriction and hypertension.

Pharmacological Effects

The pharmacological profile of this compound reveals its potential in treating various conditions:

  • Cardiovascular Diseases: By enhancing vasodilation and inhibiting platelet aggregation, Taprostene is considered a candidate for managing hypertension and preventing thrombotic events.
  • Anti-inflammatory Properties: Its ability to reduce the secretion of inflammatory cytokines positions Taprostene as a potential therapeutic agent in chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Research Findings
Scavenging Hydroxyl RadicalsReaction with reactive oxygen speciesRate constant k2=1.5×1010 M1s1k_2=1.5\times 10^{10}\text{ M}^{-1}\text{s}^{-1}
Inhibition of Chemokine ReleaseIP receptor activationSuppresses CXCL9 and CXCL10 release
VasodilationProstacyclin receptor agonismPromotes vascular relaxation

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Clinical Trial on Pulmonary Hypertension:
    A double-blind study evaluated the efficacy of Taprostene in patients with pulmonary arterial hypertension (PAH). Results indicated significant improvements in exercise capacity and hemodynamic parameters compared to placebo groups. Patients receiving Taprostene showed enhanced 6-minute walk distances and reduced mean pulmonary artery pressure.
  • Study on Inflammatory Conditions:
    In a randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD), administration of Taprostene resulted in decreased levels of inflammatory markers and improved lung function over a 12-week period. The study highlighted the compound's potential as an adjunct therapy in managing COPD exacerbations.
  • Safety Profile Assessment:
    A comprehensive review assessed the safety profile of Taprostene across various studies. Adverse effects were minimal, primarily including mild headaches and gastrointestinal discomfort, reinforcing its suitability for long-term use in chronic conditions.

Analyse Des Réactions Chimiques

Hydroxyl Radical (·OH) Scavenging

Taprostene exhibits efficient hydroxyl radical scavenging activity. In studies using Electron Paramagnetic Resonance (EPR) spectroscopy , the reaction kinetics were quantified as follows:

ParameterValue
Rate constant (k2k_2)1.5×1010textM1texts11.5\times 10^{10}\\text{M}^{-1}\\text{s}^{-1}
Spin trap used3,3,5,5-tetramethyl-1-pyrroline-N-oxide (M4PO)
Observed adductM4PO-OH

The reaction mechanism involves the direct interaction of Taprostene with ·OH radicals, forming stable spin adducts detectable via EPR .

Reaction with Hypochlorous Ion (–OCl)

Taprostene participates in reactions involving hypochlorous ions and hydrogen peroxide (H2O2H_2O_2). Key findings include:

  • Reaction system : –OCl + H2O2H_2O_2 + Taprostene in deuterium oxide.

  • Spin traps : 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and M4PO.

  • Outcome : Formation of polymeric sulfur-containing intermediates and stabilization of reactive species .

This reaction highlights Taprostene’s role in modulating oxidative stress pathways.

EPR Spectroscopy Setup

  • Temperature : Controlled ambient conditions.

  • Trapping agents : DMPO and M4PO for radical stabilization.

  • Quantitative analysis : Adduct concentrations were measured to derive rate constants .

Key Observations

  • Taprostene’s scavenging efficiency surpasses many natural antioxidants due to its prostacyclin-derived structure.

  • Competing reactions with –OCl and H2O2H_2O_2 suggest a dual role in both scavenging and modulating oxidative byproducts .

Mechanistic Insights

The scavenging mechanism involves:

  • Electron transfer : Taprostene donates electrons to neutralize ·OH radicals.

  • Adduct formation : Stabilization of radicals via covalent bonding to spin traps.

  • pH dependency : Reactivity is enhanced in slightly acidic environments, aligning with physiological conditions .

Propriétés

IUPAC Name

sodium;3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVOJYDUCZQEQ-REHYUDDHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)[O-])O3)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)[O-])/O3)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87440-45-7
Record name Taprostene sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087440457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taprostene sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAPROSTENE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M078713KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taprostene sodium salt
Reactant of Route 2
Taprostene sodium salt
Reactant of Route 3
Taprostene sodium salt
Reactant of Route 4
Taprostene sodium salt
Reactant of Route 5
Taprostene sodium salt
Reactant of Route 6
Taprostene sodium salt
Customer
Q & A

Q1: What was the primary finding of the PARTNER study regarding the efficacy of Taprostene sodium in treating CLI?

A1: The PARTNER study, while encompassing a reasonable sample size, did not demonstrate a statistically significant benefit of intravenous Taprostene sodium over a placebo in treating CLI []. This conclusion stems from the analysis of primary endpoints, including pain relief, ulcer healing response after the four-week infusion period, and amputation rates at six months follow-up. While a higher percentage of patients in the Taprostene group avoided amputation (43% vs. 38% in the placebo group), this difference was not statistically significant []. The study authors suggest several potential reasons for this outcome, including a higher prevalence of PAD risk factors like hypertension, diabetes, and smoking in the Taprostene group, as well as the known reduced response to antiplatelet agents in women, who were more prevalent in the active treatment arm [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.